![molecular formula C11H18 B14345475 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane CAS No. 102435-72-3](/img/structure/B14345475.png)
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane is a bicyclic organic compound with the molecular formula C11H18. It is characterized by a unique structure that includes a bicyclo[2.2.2]octane framework with two methyl groups at the 2-position and a methylene group at the 3-position. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. One common method involves the reaction of isoprene with a suitable dienophile under controlled temperature and pressure conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the methylene group to a methyl group.
Substitution: Halogenation and other substitution reactions can occur at the methylene group or the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of methyl-substituted derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to hydrophobic pockets or forming covalent bonds with reactive sites.
Comparación Con Compuestos Similares
Similar Compounds
Camphene: A bicyclic monoterpene with a similar structure but different functional groups.
Norbornane: Another bicyclic compound with a different ring system.
DABCO (1,4-diazabicyclo[2.2.2]octane): A bicyclic amine used as a catalyst in organic synthesis.
Uniqueness
2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct chemical reactivity and stability compared to other bicyclic compounds.
Propiedades
Número CAS |
102435-72-3 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-methylidenebicyclo[2.2.2]octane |
InChI |
InChI=1S/C11H18/c1-8-9-4-6-10(7-5-9)11(8,2)3/h9-10H,1,4-7H2,2-3H3 |
Clave InChI |
YLOCUZVUXLPMLZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(C1=C)CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


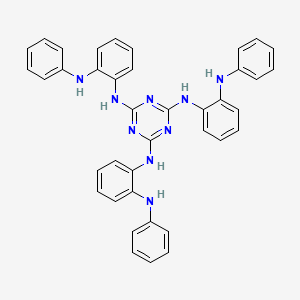
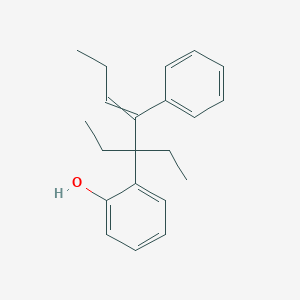
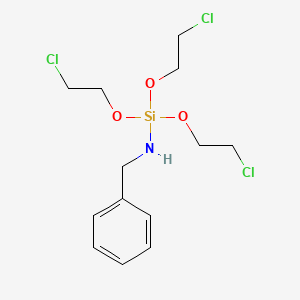

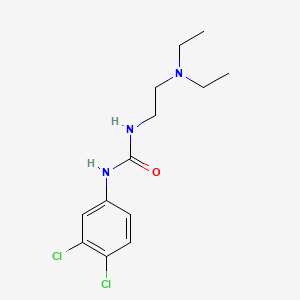

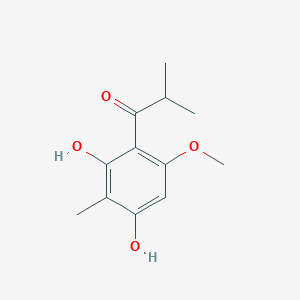
![2-[4-(Heptyloxy)phenyl]-5-(hexadecyloxy)-1,3-dioxane](/img/structure/B14345449.png)
![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
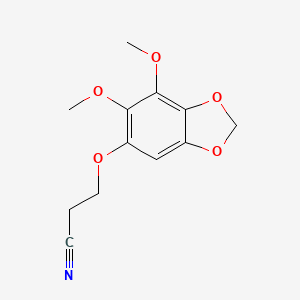

![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)

